molecular formula C12H13N5O3S B13115479 1-Morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

1-Morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B13115479
M. Wt: 307.33 g/mol
InChI Key: JGNACIUHRSEHRQ-UHFFFAOYSA-N
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Description

1-Morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyrazin-2-yl group at the 5-position and a thioether-linked morpholino ethanone moiety at the 2-position. The oxadiazole ring is a five-membered aromatic heterocycle with two nitrogen and one oxygen atom, known for its electron-withdrawing properties and role in enhancing metabolic stability in drug design . The pyrazine substituent introduces a nitrogen-rich aromatic system, which may influence electronic interactions and binding affinity in biological systems. The morpholino group (a six-membered saturated ring containing one oxygen and one nitrogen atom) is often incorporated to improve solubility and pharmacokinetic properties .

This compound belongs to a class of 1,3,4-oxadiazole derivatives, which have been extensively studied for their diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant effects . Its synthesis likely involves S-alkylation of a 1,3,4-oxadiazole-2-thione precursor with a morpholino-substituted chloroethanone, analogous to methods reported for structurally similar compounds .

Properties

Molecular Formula

C12H13N5O3S

Molecular Weight

307.33 g/mol

IUPAC Name

1-morpholin-4-yl-2-[(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C12H13N5O3S/c18-10(17-3-5-19-6-4-17)8-21-12-16-15-11(20-12)9-7-13-1-2-14-9/h1-2,7H,3-6,8H2

InChI Key

JGNACIUHRSEHRQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(O2)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyrazine moiety and the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

The compound has shown promise in several biological assays:

  • Anticancer Activity :
    • Studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the oxadiazole structure have been tested against various cancer cell lines and have demonstrated cytotoxic effects . The specific role of the pyrazinyl group may enhance this activity through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties :
    • The presence of both the morpholino and pyrazinyl groups suggests potential antimicrobial activity. Research has shown that similar compounds can inhibit bacterial growth and may serve as leads for antibiotic development .
  • Inhibition of Protein Kinases :
    • Preliminary studies suggest that this compound may act as an inhibitor of certain protein kinases, which are critical in various signaling pathways associated with cancer and other diseases . Inhibiting these kinases could lead to new therapeutic strategies for treating diseases where kinase activity is dysregulated.

Therapeutic Applications

Given its diverse biological activities, 1-Morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone holds potential for various therapeutic applications:

  • Cancer Treatment :
    • The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent. Its efficacy against specific cancer types remains to be fully explored through clinical trials.
  • Antimicrobial Agents :
    • With rising antibiotic resistance, compounds like this one could provide alternative mechanisms for combating bacterial infections. Further studies are needed to evaluate its spectrum of activity against pathogenic bacteria.
  • Kinase Inhibitors :
    • As a potential kinase inhibitor, this compound could be developed into a targeted therapy for cancers that rely on specific kinases for growth and survival.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

StudyFindings
Demonstrated antioxidant activity in oxadiazole derivatives with potential anticancer effects.
Identified pyrazine derivatives as effective ATR kinase inhibitors with implications in cancer therapy.
Explored the synthesis of morpholino-containing compounds showing promising antimicrobial activity.

Mechanism of Action

The mechanism by which 1-Morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of 1-morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone with related compounds highlights key differences in substituents and biological activity:

Compound Key Structural Features Biological Activity Reference
1-Morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone Pyrazin-2-yl at oxadiazole 5-position; morpholino ethanone thioether at 2-position Not explicitly reported (inferred: potential anticancer/antimicrobial based on analogues) -
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide Diphenylmethyl at oxadiazole 5-position; acetamide-pyrazine at 2-position Antimicrobial activity (not quantified)
1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one o-Tolyl at oxadiazole 5-position; morpholino ethanone thioether at 2-position Predicted density: 1.34 g/cm³; boiling point: 536.5°C
1-(4-Substituted-phenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one Pyrimidin-2-ylthio propyl at oxadiazole 5-position; phenacyl thioether at 2-position Cytotoxic activity (directly proportional to living cell count)
1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone Pyridine-2-ylamino at ethanone; mercapto-oxadiazole at 1-position Antimicrobial activity (MIC: 30.2–43.2 μg/cm³)

Key Observations

Substituent Effects on Bioactivity: Pyrazine and pyrimidine substituents (electron-deficient heterocycles) enhance interactions with biological targets, as seen in cytotoxic and antimicrobial activities .

Synthetic Flexibility :

  • The 1,3,4-oxadiazole-2-thione intermediate allows modular S-alkylation with diverse electrophiles (e.g., phenacyl bromides, chloroacetamides) to introduce varied substituents .

Physical Properties: Morpholino-containing derivatives (e.g., C15H17N3O3S) exhibit moderate molecular weights (~300–350 g/mol) and predicted densities (~1.3 g/cm³), aligning with drug-like properties .

Biological Performance: Thioether-linked oxadiazoles with nitrogenous heterocycles (pyrazine, pyrimidine) show promise in anticancer and antimicrobial applications, though activity depends on substituent electronic and steric profiles .

Research Findings and Data Tables

Comparative Physicochemical Data

Property 1-Morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone 1-Morpholino-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone
Molecular Formula C₁₃H₁₄N₄O₃S (estimated) C₁₅H₁₇N₃O₃S C₉H₉N₅O₂S
Molecular Weight ~330.34 319.38 259.27
Predicted Density (g/cm³) ~1.35 1.34 Not reported
Key Functional Groups Pyrazine, morpholino, thioether o-Tolyl, morpholino, thioether Pyridine, mercapto, ethanone

Biological Activity

1-Morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of 1-Morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone can be represented as follows:

C11H12N4O2S\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}_2\text{S}

This compound features a morpholine ring, a thioether linkage, and a pyrazine-substituted oxadiazole moiety, which contribute to its unique biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing similar structural motifs. For instance, derivatives with pyrazole and oxadiazole components have demonstrated significant activity against various pathogens. In vitro tests reveal that such compounds exhibit minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Pathogen
1-Morpholino derivative0.22 - 0.25Staphylococcus aureus
Pyrazole derivative0.30Escherichia coli
Oxadiazole derivative0.15Pseudomonas aeruginosa

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Studies indicate that similar thioether-containing compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis. For example, compounds with oxadiazole rings have shown effectiveness against prostate cancer cell lines by modulating androgen receptor activity .

Case Study: Prostate Cancer Cell Lines
A study evaluating the effect of thioether derivatives on prostate cancer cells demonstrated that these compounds significantly reduced cell viability at concentrations as low as 10 μM. The mechanism was linked to apoptosis induction through the activation of caspase pathways.

The biological activity of 1-Morpholino-2-((5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is hypothesized to involve multiple mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have been shown to act as protein tyrosine kinase inhibitors, which are crucial in cancer signaling pathways .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.

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